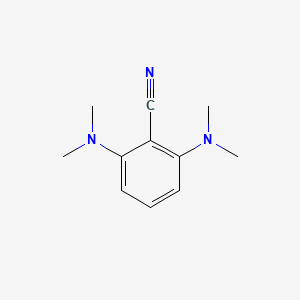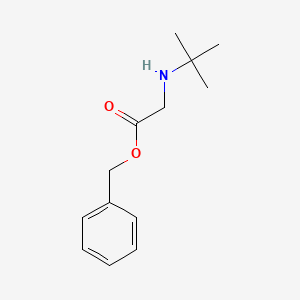
Ethyl 2-methyl-3-nitrobenzoate
Overview
Description
Ethyl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group (COO) of the benzoate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 209.06880783 g/mol . The topological polar surface area is 72.1 Ų .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 2-methyl-3-nitrobenzoate and its derivatives have been explored in various chemical synthesis processes. For instance, studies have shown that derivatives of this compound, such as methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, have been synthesized, and their structures have been determined through various analytical methods. These compounds are involved in reactions like C-S bond cleavage, resulting in other chemical products like diaryl disulfides and methylbenzoic acid (El-Hegazy, El-Bardan, & Hamed, 1994).
Another study focused on the synthesis of various nitrobenzoate derivatives, including ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their biological evaluation. These compounds were tested for in vitro antitumor activity, suggesting potential applications in medical research (Klimova et al., 2012).
Photonic and Optical Applications
This compound derivatives have also been researched for their potential in photonic and optical applications. A study on substituted hydrazones, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, explored their third-order nonlinear optical properties. These properties are critical for applications in photonic devices, indicating the material's potential in advanced optical technologies (Nair et al., 2022).
Analytical and Environmental Studies
This compound compounds have been used in analytical chemistry for impurity determination. For example, a study used LC-MSn for detecting impurities in ethyl-2-[[2′-cyanobiphenyl-4-yl]methyl]amino-3-nitrobenzoate, an intermediate in pharmaceutical synthesis. This type of analysis is crucial for ensuring the purity and safety of pharmaceutical products (Yao Jun-hua, 2007).
Solubility and Thermodynamic Studies
The solubility of various nitrobenzoic acid derivatives, including 3-methyl-2-nitrobenzoic acid, in different organic solvents has been extensively studied. These studies are significant for understanding the dissolution properties of these compounds, which is crucial for their application in chemical processes and pharmaceutical formulation (He et al., 2018).
Mechanism of Action
- These receptors are located at the neuromuscular junction, where they play a crucial role in muscle contraction and relaxation .
- By binding to one or both α-subunits of the receptor, EMNB prevents access by acetylcholine (ACh) and inhibits depolarization of the receptor .
- Cellular effects include decreased muscle contractility and reduced excitability of motor endplates .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-3-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative and reductive processes, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may further react with cellular components. The nitro group in this compound can undergo reduction to form amines, which can then participate in various biochemical pathways. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound can induce oxidative stress by generating reactive oxygen species, which can activate signaling pathways related to stress responses. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for certain enzymes by mimicking the natural substrate. Additionally, the nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function. These modifications can result in altered enzyme activity, changes in protein-protein interactions, and shifts in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Over time, the degradation products can accumulate and exert different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress, resulting in sustained activation of stress response pathways and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the generation of reactive intermediates and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides or sulfates. These metabolites can be excreted from the body via the urine or bile. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and changes in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, in the mitochondria, the compound can interfere with the electron transport chain, leading to altered energy production and increased generation of reactive oxygen species .
properties
IUPAC Name |
ethyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINYBVBBEWUEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388102 | |
| Record name | ethyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59382-60-4 | |
| Record name | Ethyl 2-methyl-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















